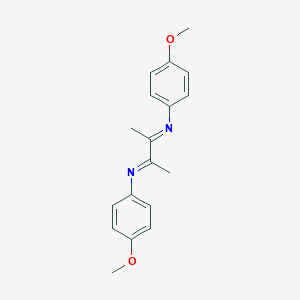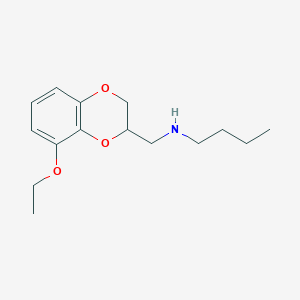
Ethomoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethomoxane is a synthetic compound that belongs to the class of psychoactive drugs known as psychostimulants. It was first synthesized in the 1960s by a team of researchers led by Dr. Paul Janssen at Janssen Pharmaceutica in Belgium. Ethomoxane has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, attention deficit hyperactivity disorder (ADHD), and narcolepsy.
Mecanismo De Acción
The exact mechanism of action of ethomoxane is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the therapeutic effects of ethomoxane.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on neurotransmitter levels, ethomoxane has been found to have other biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which are common side effects of psychostimulants. Ethomoxane has also been found to increase locomotor activity in animals, indicating its potential as a treatment for disorders characterized by hypoactivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethomoxane in lab experiments is its well-established synthesis method. This allows for the production of large quantities of the compound, which is essential for conducting preclinical and clinical studies. However, one limitation of using ethomoxane in lab experiments is its potential for abuse. Ethomoxane is a psychostimulant, and its effects on neurotransmitter levels can lead to addiction and other adverse effects.
Direcciones Futuras
There are several future directions for research on ethomoxane. One area of interest is the development of new formulations of the compound that can be administered in novel ways, such as transdermal patches or inhalers. Another direction for research is the investigation of the potential use of ethomoxane in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, there is a need for further research into the long-term effects of ethomoxane use, particularly with regard to its potential for addiction and other adverse effects.
Métodos De Síntesis
The synthesis of ethomoxane involves the reaction of 2-aminobenzophenone with ethyl chloroacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to yield ethomoxane hydrochloride, which is the salt form of the compound. The overall yield of this synthesis process is around 50%.
Aplicaciones Científicas De Investigación
Ethomoxane has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. In preclinical studies, ethomoxane has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a key role in mood regulation and attention. These effects have led to investigations into the use of ethomoxane as a treatment for depression and Ethomoxane.
Propiedades
Número CAS |
16509-23-2 |
|---|---|
Nombre del producto |
Ethomoxane |
Fórmula molecular |
C15H23NO3 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C15H23NO3/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12/h6-8,12,16H,3-5,9-11H2,1-2H3 |
Clave InChI |
WKRAEDUMAWVCOC-UHFFFAOYSA-N |
SMILES |
CCCCNCC1COC2=C(O1)C(=CC=C2)OCC |
SMILES canónico |
CCCCNCC1COC2=C(O1)C(=CC=C2)OCC |
Otros números CAS |
793603-27-7 6038-78-4 |
Números CAS relacionados |
6038-78-4 (hydrochloride) |
Sinónimos |
ethomoxane ethomoxane hydrochloride ethomoxane, (+-)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



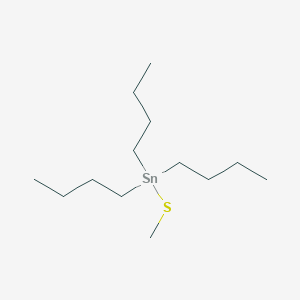
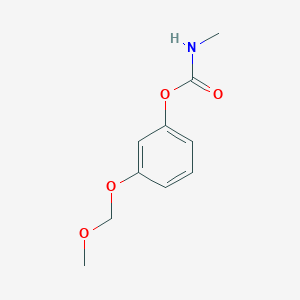
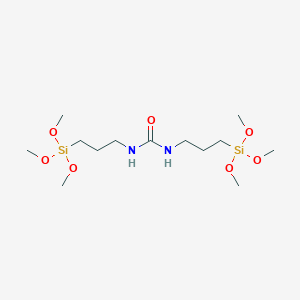
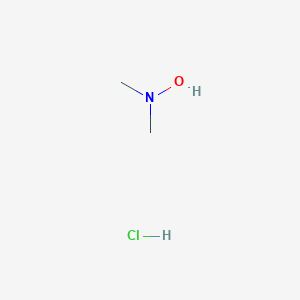
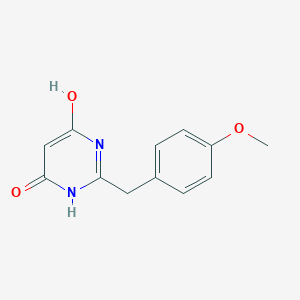
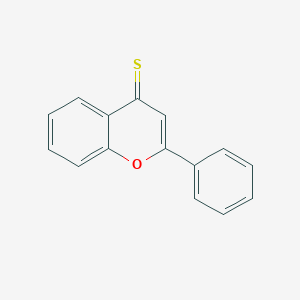
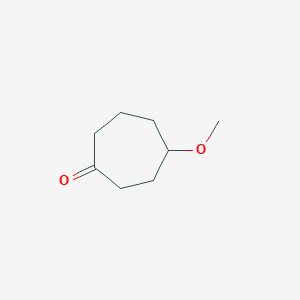
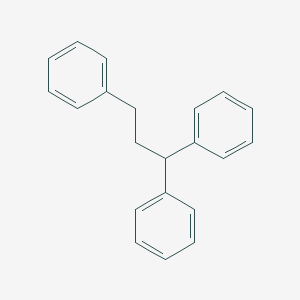
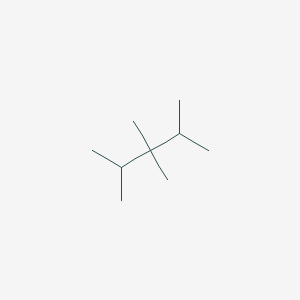
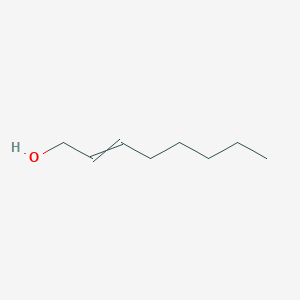
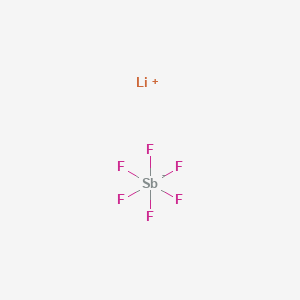
![3-Amino-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B96546.png)
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)](/img/structure/B96550.png)
